molecular formula C12H19N3O2S B2776716 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2309553-23-7

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2776716
CAS No.: 2309553-23-7
M. Wt: 269.36
InChI Key: FFYVSSIHGDTSET-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a chemical compound that features a thiadiazole ring, a piperidine ring, and a dimethylpropanone moiety. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride under reflux conditions.

    Attachment to Piperidine: The thiadiazole ring is then attached to the piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole derivative with a piperidine derivative in the presence of a base such as sodium hydride.

    Introduction of the Dimethylpropanone Moiety: The final step involves the introduction of the dimethylpropanone moiety to the piperidine ring. This can be done by reacting the piperidine-thiadiazole intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

    Reduction: Reduced derivatives of the thiadiazole and piperidine rings.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and exert its effects . The compound may inhibit specific enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole ring structure with similar biological activities.

    2-Phenyl-1,3,4-thiadiazole: A derivative with enhanced anticancer properties.

    1-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another analog with promising anticancer activity.

Uniqueness

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is unique due to its specific combination of the thiadiazole ring, piperidine ring, and dimethylpropanone moiety

Properties

IUPAC Name

2,2-dimethyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)10(16)15-6-4-9(5-7-15)17-11-14-13-8-18-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYVSSIHGDTSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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